molecular formula C5H11ClF3NO B13500502 4,4,4-Trifluoro-1-methoxybutan-2-amine hydrochloride

4,4,4-Trifluoro-1-methoxybutan-2-amine hydrochloride

Cat. No.: B13500502
M. Wt: 193.59 g/mol
InChI Key: JLPMJJFCSQGPIN-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-1-methoxybutan-2-amine hydrochloride is a chemical compound with the molecular formula C5H10F3NO It is a derivative of butanamine, where the butane chain is substituted with trifluoromethyl and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-1-methoxybutan-2-amine hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4,4,4-trifluoro-2-butanone with methoxyamine hydrochloride in the presence of a base to form the desired amine . The reaction is usually carried out in an organic solvent such as methanol or ethanol at a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-1-methoxybutan-2-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction could produce trifluoromethyl alcohols .

Scientific Research Applications

4,4,4-Trifluoro-1-methoxybutan-2-amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-1-methoxybutan-2-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways. The methoxy group may also play a role in modulating the compound’s overall activity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,4-Trifluoro-1-methoxybutan-2-amine hydrochloride is unique due to the presence of both trifluoromethyl and methoxy groups, which confer distinct chemical properties. These groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable tool in various research applications .

Biological Activity

4,4,4-Trifluoro-1-methoxybutan-2-amine hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C5_5H10_{10}F3_3NO, with a molecular weight of approximately 157.136 g/mol. The presence of trifluoromethyl groups enhances its lipophilicity and may contribute to its biological activity.

Research indicates that compounds with trifluoromethyl groups often exhibit enhanced interactions with biological targets due to increased lipophilicity. This can lead to improved binding affinity and selectivity for specific receptors or enzymes. The exact mechanism of action for this compound remains under investigation but is likely related to its ability to modulate neurotransmitter systems or inhibit specific enzymes involved in metabolic pathways.

Efficacy in In Vitro Studies

In vitro assays have demonstrated the compound's potential as an inhibitor of certain biological processes. For instance, studies have shown that similar compounds can inhibit NKCC1 (Na-K-2Cl cotransporter), which is crucial in regulating neuronal chloride levels. This inhibition can affect neuronal excitability and has implications for treating neurological disorders.

Compound Activity IC50 (µM) Notes
4,4,4-Trifluoro-1-methoxybutan-2-amineNKCC1 InhibitionTBDFurther studies required
BumetanideNKCC1 Inhibition10FDA-approved diuretic for comparison

In Vivo Studies

In vivo studies using animal models have shown promising results regarding the pharmacological effects of related compounds. For example:

  • Model: DBA/1 mice with induced lupus
  • Treatment: Administered at various doses (33 mg/kg, 100 mg/kg, 300 mg/kg)
  • Outcome: Significant reduction in auto-antibody titers was observed after treatment with compounds structurally similar to this compound .

Case Study 1: Neurodevelopmental Disorders

A study focused on the compound's effects in models of Down syndrome and autism highlighted its potential as a selective NKCC1 inhibitor. The compound demonstrated improved calcium influx regulation in neuronal cultures compared to traditional inhibitors like bumetanide .

Case Study 2: Autoimmune Disease Models

In another study involving lupus-prone mice, the administration of related compounds resulted in a marked decrease in disease progression markers. The findings suggested that these compounds could modulate immune responses effectively .

Properties

Molecular Formula

C5H11ClF3NO

Molecular Weight

193.59 g/mol

IUPAC Name

4,4,4-trifluoro-1-methoxybutan-2-amine;hydrochloride

InChI

InChI=1S/C5H10F3NO.ClH/c1-10-3-4(9)2-5(6,7)8;/h4H,2-3,9H2,1H3;1H

InChI Key

JLPMJJFCSQGPIN-UHFFFAOYSA-N

Canonical SMILES

COCC(CC(F)(F)F)N.Cl

Origin of Product

United States

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